5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
5-Ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic system contains oxygen and nitrogen atoms within a seven-membered ring fused to two benzene rings. The benzenesulfonamide moiety is substituted with a methoxy group at position 2 and an ethyl group at position 5, which modulate electronic and steric properties.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-4-15-9-11-21(29-3)22(13-15)31(27,28)24-16-10-12-19-17(14-16)23(26)25(2)18-7-5-6-8-20(18)30-19/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSSMTVDEPSPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological properties. The sulfonamide group contributes to its biological activity by enhancing solubility and interaction with biological targets.
Antiviral Activity
Research indicates that compounds within the same chemical family as this compound exhibit significant antiviral properties. For instance, related compounds have shown efficacy against various viral strains by inhibiting viral replication and entry into host cells. Specific studies have highlighted the compound's potential in targeting Hepatitis B virus (HBV) through allosteric modulation of viral proteins .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has demonstrated activity against a range of pathogens including multidrug-resistant strains. For example, studies have shown that derivatives of similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis .
Study 1: Antiviral Efficacy
A study investigating the antiviral properties of related compounds reported that they effectively reduced viral load in infected cell cultures. The compounds were tested against HBV and showed a dose-dependent reduction in viral replication .
Study 2: Antimicrobial Screening
In another study, various derivatives were screened for antimicrobial activity using agar diffusion methods. The results indicated that certain analogs exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria. For instance, one derivative achieved an inhibition zone of 36 mm against Micrococcus luteus .
Data Tables
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Antimicrobial |
| Escherichia coli | 0.5 | Antimicrobial |
| Hepatitis B Virus | 0.1 | Antiviral |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to 5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibit significant antiviral properties. Studies have demonstrated efficacy against various viral strains by inhibiting viral replication and entry into host cells. Notably, this compound has shown potential in targeting Hepatitis B virus (HBV) through mechanisms such as allosteric modulation of viral proteins.
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated extensively. It has demonstrated activity against a range of pathogens, including multidrug-resistant strains. Derivatives of similar structures have shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis.
Study 1: Antiviral Efficacy
A study investigating the antiviral properties of related compounds reported effective reductions in viral load in infected cell cultures. The compounds were tested against HBV and demonstrated a dose-dependent reduction in viral replication.
Study 2: Antimicrobial Screening
In another study, various derivatives were screened for antimicrobial activity using agar diffusion methods. Results indicated significant zones of inhibition against both gram-positive and gram-negative bacteria. For instance, one derivative achieved an inhibition zone of 36 mm against Micrococcus luteus.
Data Tables
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Antimicrobial |
| Escherichia coli | 0.5 | Antimicrobial |
| Hepatitis B Virus | 0.1 | Antiviral |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Oxazepine vs. Thiazepine Derivatives
- Target Compound : Contains a dibenzo[b,f][1,4]oxazepine core with oxygen and nitrogen atoms.
- Analog (): Compounds like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide replace oxygen with sulfur, forming a thiazepine ring.
Substituent Positioning
- Compound: 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide shares the oxazepine core but substitutes the benzenesulfonamide with a thiophenesulfonamide group.
Substituent Effects on Physicochemical Properties
Benzenesulfonamide Modifications
Halogen vs. Alkyl Substituents
Tables and Figures :
- Table 1 : Core structure comparison of oxazepine vs. thiazepine derivatives.
- Table 2 : Substituent effects on solubility and lipophilicity (logP).
- Figure 1 : Overlay of NMR chemical shifts (regions A and B) highlighting substituent-induced changes .
Q & A
Q. What are the standard synthetic protocols for 5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
The synthesis typically involves multi-step organic reactions:
Dibenzo[b,f][1,4]oxazepine core formation : Cyclocondensation of substituted o-aminophenols with carbonyl derivatives under acidic conditions.
Sulfonamide coupling : Reaction of the oxazepine intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in anhydrous DMF, catalyzed by triethylamine at 0–5°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key analytical validation includes ¹H/¹³C NMR (to confirm sulfonamide linkage and substitution patterns) and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups via signals at δ 3.8–4.0 ppm and δ 1.2–1.4 ppm, respectively. ¹³C NMR confirms the sulfonamide carbonyl (δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₂O₅S: 475.13).
- X-ray Crystallography : Resolves conformational ambiguities in the dibenzo-oxazepine core .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., SYK, JAK) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide coupling?
- Solvent selection : Anhydrous DMF improves electrophilicity of sulfonyl chloride.
- Temperature control : Slow addition at 0–5°C minimizes side reactions (e.g., hydrolysis).
- Catalyst ratio : Triethylamine (2.5 equiv.) ensures efficient deprotonation of the oxazepine amine.
- Post-reaction quenching : Immediate ice-water quenching prevents retro-sulfonylation. Yields >70% are achievable with rigorous exclusion of moisture .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Off-target profiling : Utilize kinome-wide selectivity screens (e.g., DiscoverX KINOMEscan) to identify non-specific binding.
- Physicochemical analysis : Assess solubility (e.g., PBS shake-flask method) to rule out false negatives due to precipitation .
Q. How is the compound’s mechanism of action validated against kinase targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for SYK kinase immobilization on CM5 chips.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring thermal stabilization of SYK in lysates.
- Mutagenesis studies : Introduce point mutations (e.g., SYK Arg³⁸⁶Ala) to disrupt sulfonamide binding pockets .
Q. What computational methods predict this compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electron distribution in the sulfonamide group to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulates binding stability in SYK’s ATP-binding pocket over 100-ns trajectories.
- ADMET Prediction : SwissADME estimates logP (2.8) and BBB permeability (CNS MPO score: 3.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
